Methyl 2-(3-hydroxycyclobutyl)acetate
Description
Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: N/A; CID: 57686691) is a cyclobutane-derived ester with the molecular formula C₇H₁₂O₃. Its structure features a hydroxy group at the 3-position of the cyclobutyl ring and a methyl ester moiety. Key identifiers include:
Properties
IUPAC Name |
methyl 2-(3-hydroxycyclobutyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAIKRHUQZOPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210462 | |
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148130-31-7 | |
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate typically involves the esterification of 3-hydroxycyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-oxocyclobutyl acetate.
Reduction: 3-hydroxycyclobutyl methanol.
Substitution: Various substituted cyclobutyl acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-hydroxycyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutyl Acetate Derivatives
The following compounds share the cyclobutyl core but differ in substituents, influencing their physicochemical and safety profiles:
Key Observations:
- Safety Data : Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate exhibits multiple hazards (e.g., skin/eye irritation, toxicity if swallowed), whereas others lack reported data .
- CCS Values : The main compound’s CCS data suggest distinct ion mobility under mass spectrometry, useful in analytical workflows .
Non-Cyclobutyl Ester Analogs
These compounds highlight functional group similarities but differ in backbone structure:
Key Observations:
- Structural Simplicity : Methyl 2-hydroxyacetate’s smaller size and lack of a cyclic system likely enhance volatility compared to cyclobutyl derivatives .
- Applications : Isoamyl acetate’s use in food contrasts with the research-oriented cyclobutyl analogs, underscoring how structural differences dictate industrial roles .
Research and Commercial Considerations
- Synthetic Accessibility : Cyclobutyl derivatives often require specialized reagents (e.g., PPA in heterocycle synthesis, as seen in –4), increasing synthesis complexity .
- Cost and Availability : this compound is priced at €1,138/g (CymitQuimica), reflecting its niche research status . Analogs like Isoamyl acetate are bulk-produced and cost-effective .
- Analytical Utility : The main compound’s CCS data enable its identification in metabolomics or pharmaceutical studies .
Biological Activity
Methyl 2-(3-hydroxycyclobutyl)acetate is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
This compound is an ester formed from the reaction of 3-hydroxycyclobutanecarboxylic acid with methanol. The synthesis typically involves:
- Esterification : The reaction occurs under reflux conditions in the presence of an acid catalyst, ensuring complete conversion to the ester.
- Oxidation and Reduction : The compound can undergo various reactions, including oxidation to form ketones or carboxylic acids, and reduction to yield alcohols.
The biological activity of this compound is primarily attributed to its structural components:
- Hydroxyl Group : This functional group allows for hydrogen bonding with biological molecules, which may influence their structure and function.
- Ester Functionality : The acetate moiety can undergo hydrolysis, releasing the hydroxycyclobutyl component that interacts with various biochemical pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, although specific data on efficacy and mechanism remain limited.
- Cytotoxic Effects : In vitro studies have shown that this compound may induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. However, detailed dose-response data and mechanisms are still under investigation.
Case Studies and Experimental Data
- Cytotoxicity in Cancer Cells :
- Antimicrobial Screening :
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | ~50 | Apoptosis induction |
| Methyl 2-(3-hydroxycyclopentyl)acetate | Low | >100 | Cell cycle arrest |
| Methyl 2-(3-hydroxycyclohexyl)acetate | Moderate | ~75 | Apoptosis and necrosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
